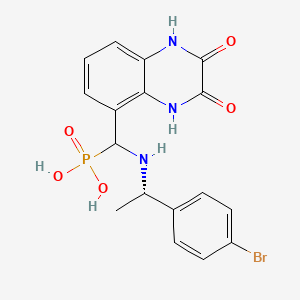
Peaqx
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
PEAQX, also known as NVP-AAM077, is a potent and orally active antagonist of the NMDA receptor . It primarily targets the GluN1/GluN2A subunits of the NMDA receptors . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a competitive antagonist at the NMDA receptor . It binds at the glutamate site of the receptor, thereby inhibiting the receptor’s function . Although initially described as having a 100-fold selectivity for GluN1/GluN2A receptors over GluN1/GluN2B receptors, more detailed studies revealed that this compound only shows a 5-fold difference in affinity for GluN1/GluN2A vs. GluN1/GluN2B receptors .
Biochemical Pathways
It is known that the nmda receptor, which this compound targets, plays a significant role in the regulation of synaptic plasticity and memory function . Therefore, it can be inferred that this compound, by inhibiting the NMDA receptor, could potentially affect these processes.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
This compound has been shown to have anticonvulsant activity in animal tests . For instance, it was found to suppress pentylenetetrazol-induced generalized seizures in a dose-dependent manner in rats . .
Analyse Biochimique
Biochemical Properties
PEAQX plays a significant role in biochemical reactions, particularly as a competitive antagonist at the NMDA receptor . It interacts with enzymes, proteins, and other biomolecules, specifically the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound this compound, through its antagonistic action on NMDA receptors, can modulate the activity of these receptors and thereby influence cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level primarily through its antagonistic action on NMDA receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound was tested in 12-, 18-, and 25-day-old rats in three models of convulsive seizures . The study found that the compound exhibited anticonvulsant action in a dose-dependent manner .
Méthodes De Préparation
La synthèse du PEAQX implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, la (S)-1-(4-bromophényl)éthylamine. Cet intermédiaire est ensuite mis à réagir avec l'acide (2,3-dioxo-1,4-dihydroquinoxalin-5-yl)méthylphosphonique dans des conditions spécifiques pour obtenir le this compound . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la synthèse implique généralement des techniques de synthèse organique standard telles que les réactions d'amination et de phosphonation .
Analyse Des Réactions Chimiques
PEAQX subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que des études détaillées sur ses produits d'oxydation soient limitées.
Substitution : this compound peut subir des réactions de substitution, en particulier impliquant le groupe bromophényle.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier les propriétés des récepteurs NMDA.
Biologie : Utilisé dans la recherche pour comprendre le rôle des récepteurs NMDA dans divers processus biologiques.
Industrie : Applications industrielles limitées, principalement utilisées dans les milieux de recherche et de développement.
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive le récepteur NMDA, ciblant spécifiquement les sous-unités GluN1/GluN2A. Cette inhibition empêche l'action normale du glutamate, un neurotransmetteur, réduisant ainsi la neurotransmission excitatrice. Les cibles moléculaires du this compound comprennent les sous-unités du récepteur NMDA, et son action implique le blocage du canal ionique associé à ces récepteurs .
Applications De Recherche Scientifique
PEAQX has several scientific research applications:
Chemistry: Used as a tool compound to study the properties of NMDA receptors.
Biology: Employed in research to understand the role of NMDA receptors in various biological processes.
Industry: Limited industrial applications, primarily used in research and development settings.
Comparaison Avec Des Composés Similaires
PEAQX est comparé à d'autres antagonistes des récepteurs NMDA tels que :
Ifenprodil : Sélectif pour les récepteurs GluN1/GluN2B.
MK-801 : Antagoniste non compétitif des récepteurs NMDA.
AP5 : Antagoniste compétitif au niveau du récepteur NMDA.
This compound est unique en raison de sa sélectivité plus élevée pour les récepteurs GluN1/GluN2A par rapport aux récepteurs GluN1/GluN2B, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces sous-types de récepteurs .
Propriétés
IUPAC Name |
[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGNAZRWCBSBK-WFVOFKTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN3O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459836-30-7 | |
| Record name | PEAQX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459836307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEAQX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE8K7M4APN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)
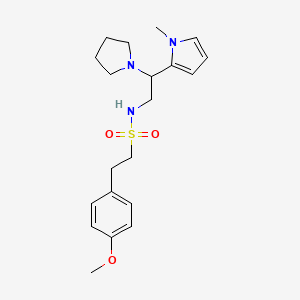
![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
![5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI)](/img/structure/B2962783.png)
amino}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)
![methyl 2-[(methoxycarbothioyl)amino]benzoate](/img/structure/B2962787.png)
![4-(dimethylsulfamoyl)-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2962789.png)
![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)

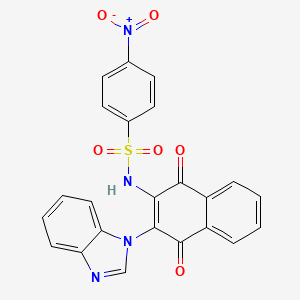
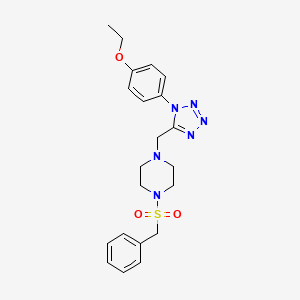

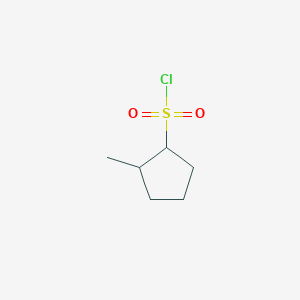
![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)
